Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate
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Overview
Description
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is a synthetic peptide substrate used in fluorescence resonance energy transfer (FRET) assays. This compound is designed to study enzyme activities, particularly those of matrix metalloproteinases (MMPs) and other proteases. The compound consists of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups, which serve as a fluorophore and quencher, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process includes the following steps:
Peptide Chain Assembly: The peptide chain is assembled on a solid support resin by sequentially adding Fmoc-protected amino acids.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The Fmoc group is removed using a base like piperidine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the fluorophore and quencher results in a measurable fluorescence signal.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH.
Temperature: Reactions are typically conducted at physiological temperatures (37°C).
Major Products
The major product of the hydrolysis reaction is the cleaved peptide fragments, with the release of the fluorophore (Mca) resulting in increased fluorescence.
Scientific Research Applications
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is widely used in scientific research for:
Enzyme Activity Assays: Monitoring the activity of proteases, particularly matrix metalloproteinases (MMPs) and other related enzymes.
Drug Discovery: Screening potential inhibitors of proteases for therapeutic applications.
Disease Research: Studying the role of proteases in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
The compound functions as a substrate for proteases. When the enzyme cleaves the peptide bond between the Mca and Dnp groups, the fluorescence of Mca is no longer quenched by Dnp, resulting in a measurable increase in fluorescence. This change in fluorescence is used to quantify enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Mca-Ala-Pro-Lys(Dnp)-OH: Another FRET substrate with a similar mechanism of action.
Mca-Pro-Leu-Gly-Leu(Dnp)-Lys-Ala-Arg: A substrate designed for human matrix metalloprotease-2 (hMMP-2) with a similar fluorophore/quencher pair.
Uniqueness
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is unique due to its specific peptide sequence derived from bradykinin, making it particularly useful for studying enzymes that interact with bradykinin-related pathways.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(3,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H81N15O19.C2HF3O2/c1-38(58(86)76-48(31-40-16-7-4-8-17-40)60(88)75-46(65(93)94)18-9-10-26-69-42-22-25-50(80(95)96)53(34-42)81(97)98)72-61(89)49(37-82)77-59(87)47(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)45(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54;3-2(4,5)1(6)7/h3-8,14-17,22-25,33-35,38,45-49,51-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70);(H,6,7)/t38-,45-,46-,47-,48-,49-,51-,52-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBKEUFPROWZNQ-BGHOPRHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H82F3N15O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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